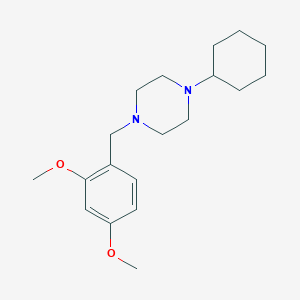![molecular formula C20H16N2OS B5698927 N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5698927.png)
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide, also known as NPT, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the acrylamide family of compounds and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide is not fully understood, but it is believed to work by binding to specific sites on proteins and other biomolecules. This binding can cause changes in the conformation of the molecule, leading to alterations in its biochemical activity.
Biochemical and Physiological Effects:
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including chymotrypsin and trypsin. It has also been shown to have antitumor activity in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide in lab experiments is its ability to act as a fluorescent probe for the detection of proteins and other biomolecules. It is also relatively easy to synthesize and purify. However, one of the limitations of using N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide is that it can be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide. One area of interest is the development of new fluorescent probes based on the structure of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide. Another area of interest is the use of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide in the development of new cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide and its potential applications in other areas of scientific research.
Conclusion:
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has a range of biochemical and physiological effects and has been used in a wide range of applications, including as a fluorescent probe and as a tool for studying protein-protein interactions. While there are some limitations to its use, there are also several future directions for research on N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide that could lead to new discoveries and applications in the field of scientific research.
Métodos De Síntesis
The synthesis of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide is a complex process that involves several steps. The first step is the reaction of 1-naphthylamine with carbon disulfide to form 1-naphthylamino carbon disulfide. This compound is then reacted with acryloyl chloride to form N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide has been used in a wide range of scientific research applications. One of its primary uses is as a fluorescent probe for the detection of proteins and other biomolecules. It has also been used in studies of enzyme kinetics and as a tool for studying protein-protein interactions.
Propiedades
IUPAC Name |
(E)-N-(naphthalen-1-ylcarbamothioyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-19(14-13-15-7-2-1-3-8-15)22-20(24)21-18-12-6-10-16-9-4-5-11-17(16)18/h1-14H,(H2,21,22,23,24)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFIUGLAUOJTLN-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(naphthalen-1-ylcarbamothioyl)-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)
![4-[({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5698867.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)

![2-benzyl-6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5698876.png)
![2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)

![N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5698898.png)
![{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5698911.png)


![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5698942.png)